2-Aminoethanesulfonamide hydrochloride

Descripción general

Descripción

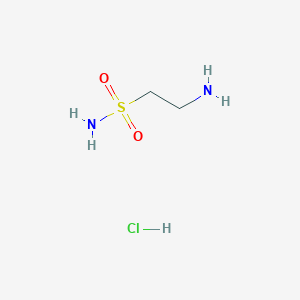

2-Aminoethanesulfonamide hydrochloride is an organic compound with the chemical formula C2H9ClN2O2S. It is a white crystalline powder that is easily soluble in water and slightly soluble in some organic solvents such as alcohol and ketone

Actividad Biológica

2-Aminoethanesulfonamide hydrochloride, also known as taurine analog , is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its amino and sulfonamide functional groups. The synthesis typically involves the chlorination of taurine followed by deprotection steps. The sequence includes:

- Protection of taurine's amino group.

- Chlorination to form sulfonyl chloride.

- Reaction with ammonia to yield the primary sulfonamide.

- Deprotection to obtain the hydrochloride salt.

This synthetic route allows for the generation of this compound in high yield and purity, facilitating further biological evaluations .

Enzyme Inhibition

One of the most significant biological activities of this compound is its role as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are zinc metalloenzymes critical for maintaining acid-base balance in physiological systems. Inhibition of specific isoforms, such as hCA XII, has been linked to therapeutic benefits in cancer treatment due to its involvement in tumor growth and metastasis .

- Inhibition Profile : The compound exhibits a Ki value of 0.79 nM against hCA XII, indicating potent inhibitory activity . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds related to 2-aminoethanesulfonamide exhibit broad-spectrum antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria, including Streptococcus mutans, which is associated with dental caries .

- Case Study : A study demonstrated that certain derivatives of 2-aminoethanesulfonamide significantly inhibited plaque formation by S. mutans, suggesting potential applications in dental health .

Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : 2-Aminoethanesulfonamide hydrochloride is a crucial intermediate in synthesizing various pharmaceutical agents. Its role extends to the development of drugs targeting metabolic disorders and inflammatory conditions.

Case Study : Research has shown that derivatives of 2-aminoethanesulfonamide are effective in developing anti-inflammatory agents. For instance, studies have indicated that compounds derived from this amine exhibit significant inhibition of pro-inflammatory cytokines, making them potential candidates for treating chronic inflammatory diseases .

Biochemical Research

Overview : In biochemical studies, this compound is utilized for enzyme inhibition research, aiding in the understanding of metabolic pathways.

Application Example :

- Enzyme Inhibition Studies : It has been employed to investigate the inhibition of specific enzymes involved in metabolic pathways. For example, research demonstrated that this compound effectively inhibits certain sulfonamide-sensitive enzymes, providing insights into their mechanisms and potential therapeutic targets .

Diagnostic Applications

Overview : The compound plays a significant role in developing diagnostic agents, particularly in detecting diseases where sulfonamide derivatives are beneficial.

Application Example :

- Diagnostic Agents : Its derivatives have been incorporated into diagnostic kits for detecting bacterial infections due to their antimicrobial properties. Studies have confirmed the efficacy of these agents in clinical settings for rapid diagnosis .

Agricultural Chemistry

Overview : In agriculture, this compound contributes to developing agrochemicals that enhance crop protection.

Application Example :

- Growth Regulators and Herbicides : Research indicates that this compound can function as a growth regulator or herbicide, promoting plant growth while inhibiting weed proliferation. Field trials have shown improved crop yields when using formulations containing this compound .

Analytical Chemistry

Overview : The compound is also employed in various analytical techniques for separating and identifying compounds in complex mixtures.

Application Example :

- Chromatography Techniques : It has been utilized in chromatographic methods to analyze biological samples. Its ability to act as a standard reference material enhances the accuracy of quantitative analyses in proteomics and metabolomics research .

Data Table Summary

Propiedades

IUPAC Name |

2-aminoethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUVEYAZTOUCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237871 | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89756-60-5 | |

| Record name | 2-Aminoethanesulfonamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89756-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089756605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.